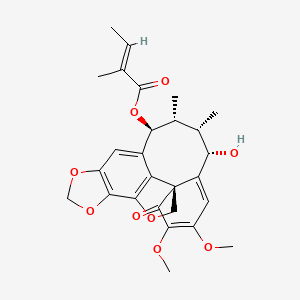

Heteroclitin E

CAS No.:

Cat. No.: VC16595099

Molecular Formula: C27H30O9

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30O9 |

|---|---|

| Molecular Weight | 498.5 g/mol |

| IUPAC Name | [(1S,12S,13R,14S,15S)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1 |

| Standard InChI Key | XUIUDMCZUMRZDC-DLEHVGSVSA-N |

| Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

| Canonical SMILES | CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Introduction

Structural Characteristics and Spectroscopic Elucidation

Molecular Architecture

Heteroclitin E (C₃₀H₃₂O₁₀) features a dibenzocyclooctadiene core fused to a tetrahydrobenzocyclooctabenzofuranone system, creating a rigid, polycyclic scaffold. Key structural elements include:

-

A central eight-membered cyclooctadiene ring with two benzene rings fused at adjacent positions.

-

A spiro-connected benzofuran moiety at the C-7 position, introducing stereochemical complexity.

-

Substituents such as methoxy, hydroxyl, and acyloxy groups at positions C-9, C-12, and C-14, respectively .

The absolute configuration of Heteroclitin E was determined using electronic circular dichroism (ECD) and ROESY NMR correlations. The biphenyl chromophore within the cyclooctadiene ring exhibits a P-configured twist, as evidenced by a negative Cotton effect near 250 nm in its ECD spectrum . ROESY interactions between H-6/H-7/H-8 and H-8/CH₃-9′ confirmed the (7R,8S,8′R) stereochemistry, consistent with related lignans like longipedlignan A .

Spectroscopic Data

Critical spectroscopic data for Heteroclitin E include:

Biosynthetic Pathways and Natural Occurrence

Heteroclitin E is biosynthesized via the phenylpropanoid pathway, where coniferyl alcohol undergoes oxidative dimerization to form the dibenzocyclooctadiene skeleton. Subsequent modifications include:

-

Cyclization: Enzymatic closure of the cyclooctadiene ring via cytochrome P450-mediated oxidation.

-

Furan Formation: Intramolecular etherification to generate the spirobenzofuran moiety.

-

Substituent Addition: Methylation, hydroxylation, and acylation at specific positions, mediated by transferases and oxidoreductases .

This compound is exclusively isolated from Kadsura longipedunculata roots, where it coexists with structurally analogous lignans such as heteroclitin D and schiarisanrin C . The plant’s root extracts are traditionally used to treat liver disorders, aligning with the observed hepatoprotective activities of its constituents.

Comparative Analysis with Related Lignans

Heteroclitin E shares its dibenzocyclooctadiene core with several bioactive lignans, yet distinct substituents confer unique properties:

This structural diversity underscores the importance of substituent engineering in optimizing pharmacological profiles.

Challenges and Future Directions

Despite its promise, research on Heteroclitin E faces several hurdles:

-

Synthetic Complexity: The polycyclic structure complicates total synthesis, limiting large-scale production.

-

Bioactivity Gaps: In vitro and in vivo studies are needed to validate its hepatoprotective and anti-inflammatory potential.

-

Mechanistic Unclearity: The molecular targets and signaling pathways influenced by Heteroclitin E remain unknown.

Future efforts should prioritize:

-

Synthetic Biology: Heterologous biosynthesis in microbial hosts to overcome supply constraints.

-

Omics Approaches: Transcriptomic and proteomic analyses to identify therapeutic targets.

-

Clinical Translation: Preclinical toxicity and efficacy studies to assess therapeutic viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume